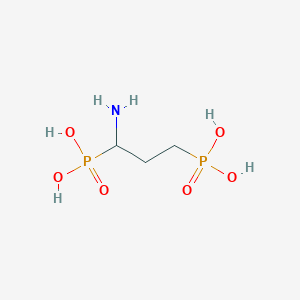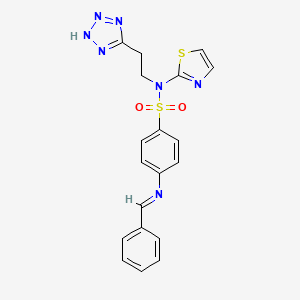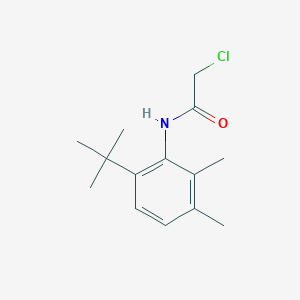
(1-Aminopropane-1,3-diyl)bis(phosphonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Aminopropane-1,3-diyl)bis(phosphonic acid): is a chemical compound with the molecular formula C3H11NO6P2 . It is a member of the bisphosphonate family, which is known for its applications in various fields such as medicine, industry, and scientific research. This compound is characterized by the presence of two phosphonic acid groups attached to a central aminopropane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminopropane-1,3-diyl)bis(phosphonic acid) typically involves the reaction of aminopropane with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
NH2CH2CH2CH2NH2+2H3PO3+2CH2O→(1-Aminopropane-1,3-diyl)bis(phosphonic acid)+2H2O
Industrial Production Methods: Industrial production of (1-Aminopropane-1,3-diyl)bis(phosphonic acid) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Aminopropane-1,3-diyl)bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine oxides.
Substitution: Formation of substituted aminopropane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-Aminopropane-1,3-diyl)bis(phosphonic acid) is used as a ligand in coordination chemistry and as a precursor for the synthesis of various organophosphorus compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in bone resorption.
Medicine: In medicine, (1-Aminopropane-1,3-diyl)bis(phosphonic acid) is explored for its potential use in the treatment of bone-related disorders such as osteoporosis and Paget’s disease. It acts by inhibiting osteoclast-mediated bone resorption.
Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment processes and as a corrosion inhibitor in various industrial systems.
Mécanisme D'action
The mechanism of action of (1-Aminopropane-1,3-diyl)bis(phosphonic acid) involves its interaction with enzymes and proteins that contain metal ions. The phosphonic acid groups chelate metal ions, thereby inhibiting the activity of enzymes such as farnesyl pyrophosphate synthase, which is involved in bone resorption. This inhibition leads to a decrease in osteoclast activity and a reduction in bone resorption.
Comparaison Avec Des Composés Similaires
Etidronic acid:
Pamidronic acid:
Uniqueness: (1-Aminopropane-1,3-diyl)bis(phosphonic acid) is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other bisphosphonates. Its ability to chelate metal ions and inhibit specific enzymes makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
79566-02-2 |
|---|---|
Formule moléculaire |
C3H11NO6P2 |
Poids moléculaire |
219.07 g/mol |
Nom IUPAC |
(1-amino-3-phosphonopropyl)phosphonic acid |
InChI |
InChI=1S/C3H11NO6P2/c4-3(12(8,9)10)1-2-11(5,6)7/h3H,1-2,4H2,(H2,5,6,7)(H2,8,9,10) |
Clé InChI |
PVZPGDPYDZKSBK-UHFFFAOYSA-N |
SMILES canonique |
C(CP(=O)(O)O)C(N)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione](/img/structure/B14443712.png)
![2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride](/img/structure/B14443717.png)


![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)




![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)

